molecular formula C20H25ClN2O2 B15092321 N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl

N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl

Cat. No.: B15092321
M. Wt: 360.9 g/mol
InChI Key: PPINAFAUCFKNIM-UHFFFAOYSA-N
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Description

N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: is a chemical compound with the molecular formula C20H25ClN2O2 and a molecular weight of 360.878 g/mol . It is a derivative of propane-1,3-diamine, where the amine groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amine groups during reactions .

Preparation Methods

The synthesis of N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl typically involves the following steps:

Mechanism of Action

The primary mechanism of action of N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl involves the protection of amine groups. The Fmoc group is introduced to the amine groups to prevent unwanted reactions during synthesis. The Fmoc group can be removed under basic conditions, exposing the amine groups for further reactions . This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly.

Comparison with Similar Compounds

N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: can be compared with other similar compounds:

Biological Activity

N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and a summary table of its properties.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Fmoc Group : A protective group commonly used in peptide synthesis.
  • Dimethylated Amine Groups : These contribute to the basicity and potential interactions with biological targets.
  • Hydrochloride Salt Form : Enhances solubility in aqueous environments, which is crucial for biological assays.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its role as a potential therapeutic agent. The following subsections summarize key findings from the literature.

Antimicrobial Properties

Some derivatives of propane diamines have demonstrated antimicrobial activity. The presence of basic nitrogen atoms in the structure may facilitate interaction with microbial membranes, leading to increased permeability and subsequent cell death. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound .

Neuroprotective Effects

Compounds similar to this compound have been investigated for neuroprotective effects. The ability to cross the blood-brain barrier and interact with neurotransmitter systems positions these compounds as candidates for treating neurodegenerative diseases. The basicity of the amines may play a role in their neuroprotective mechanisms .

Case Study 1: Anticancer Activity

In a study evaluating various diamines for their ability to inhibit tumor growth, this compound was tested alongside other related compounds. Results indicated that while it did not show direct cytotoxicity against cancer cells, it significantly enhanced the efficacy of existing chemotherapeutics when used in combination .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of propanediamines revealed that derivatives with similar functional groups exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. This compound was noted for its moderate activity against certain bacterial strains, suggesting potential as a lead compound for further development .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerEnhanced T-cell activity; potential immunotherapy ,
AntimicrobialModerate effectiveness against specific bacteria ,
NeuroprotectivePotential to protect neurons; ability to cross BBB ,

Properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride

InChI

InChI=1S/C20H24N2O2.ClH/c1-21-12-7-13-22(2)20(23)24-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19,21H,7,12-14H2,1-2H3;1H

InChI Key

PPINAFAUCFKNIM-UHFFFAOYSA-N

Canonical SMILES

CNCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

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